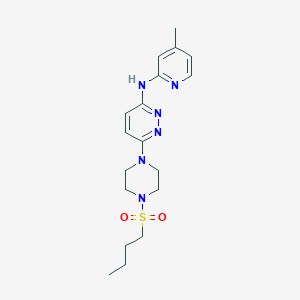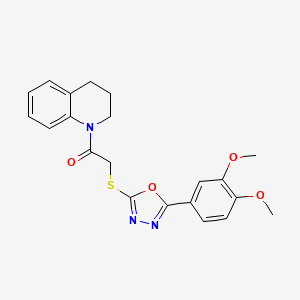
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and promising properties that make it a valuable tool for various research studies.
Wirkmechanismus
The mechanism of action of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound has cytotoxic effects on cancer cells, leading to their death. Additionally, this compound has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine in lab experiments include its unique structure, promising properties, and potential applications in the field of medicine. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine. These include further studies on its mechanism of action, its potential applications in the treatment of cancer, and its potential use as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis method for easier and more efficient production.
Synthesemethoden
The synthesis of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine can be achieved through a multi-step process. The first step involves the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form 4-methylpyridine-2-carbonyl chloride. This compound is then reacted with hydrazine hydrate to form 4-methylpyridazin-3-one. The next step involves the reaction of 4-methylpyridazin-3-one with 4-butanesulfonyl chloride to form 4-(butylsulfonyl)-4-methylpyridazin-3-one. This compound is then reacted with piperazine to form 6-(4-(butylsulfonyl)piperazin-1-yl)-4-methylpyridazin-3-one. Finally, this compound is reacted with 2-bromo-4-methylpyridine to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine makes it a valuable tool in scientific research. This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has also been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
6-(4-butylsulfonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-3-4-13-27(25,26)24-11-9-23(10-12-24)18-6-5-16(21-22-18)20-17-14-15(2)7-8-19-17/h5-8,14H,3-4,9-13H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAHRMQDDFLTGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2404788.png)
![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404791.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)
![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)


![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)
![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)

![N-(4-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2404802.png)



![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)